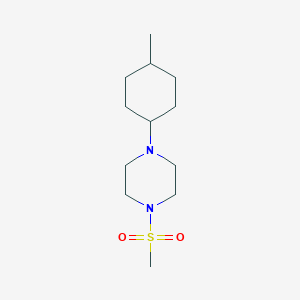
(2,6-Dibromo-4-formylphenoxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dibromo-4-formylphenoxy)acetonitrile is an organic compound with the molecular formula C9H5Br2NO2 It is characterized by the presence of two bromine atoms, a formyl group, and an acetonitrile group attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dibromo-4-formylphenoxy)acetonitrile typically involves the bromination of 4-formylphenoxyacetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the phenoxy ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dibromo-4-formylphenoxy)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The formyl group can participate in condensation reactions to form imines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Compounds with various functional groups replacing the bromine atoms.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
(2,6-Dibromo-4-formylphenoxy)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6-Dibromo-4-formylphenoxy)acetonitrile involves its interaction with specific molecular targets. The bromine atoms and formyl group play crucial roles in its reactivity and binding to target molecules. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(2,6-Dibromo-4-methoxyphenyl)acetonitrile: Similar structure but with a methoxy group instead of a formyl group.
(2,4-Dibromophenoxy)acetonitrile: Lacks the formyl group and has bromine atoms at different positions.
(4-Methoxyphenoxy)acetonitrile: Contains a methoxy group and lacks bromine atoms.
Uniqueness
The combination of these functional groups makes it a versatile compound for various chemical transformations and research applications .
Properties
Molecular Formula |
C9H5Br2NO2 |
|---|---|
Molecular Weight |
318.95 g/mol |
IUPAC Name |
2-(2,6-dibromo-4-formylphenoxy)acetonitrile |
InChI |
InChI=1S/C9H5Br2NO2/c10-7-3-6(5-13)4-8(11)9(7)14-2-1-12/h3-5H,2H2 |
InChI Key |
YYEKYDIOOMWFLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCC#N)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(phenylsulfonyl)piperazine](/img/structure/B10884832.png)
![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide]](/img/structure/B10884841.png)
![N-(6-nitro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide](/img/structure/B10884850.png)

![(3E)-N-phenyl-3-[2-(phenylcarbonyl)hydrazinylidene]butanamide](/img/structure/B10884858.png)

![2-[(2-chlorophenyl)carbonyl]-N-[2-(3,4-diethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B10884880.png)
![3-[benzyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B10884884.png)
![5-bromo-N'-[(E)-(3,5-dichloro-4-methoxyphenyl)methylidene]-2-methoxybenzohydrazide](/img/structure/B10884891.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B10884895.png)
![Methyl 7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10884899.png)
![(2E)-2-cyano-N-(2,3-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10884904.png)
![2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B10884910.png)
![N-benzyl-1-(bicyclo[2.2.1]hept-2-yl)-N-ethylpiperidin-4-amine](/img/structure/B10884916.png)
